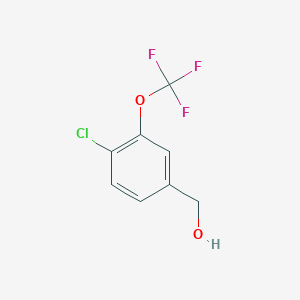

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-3-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFVCOVRKUVQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590652 | |

| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-89-6 | |

| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol CAS 886500-89-6 properties

An In-depth Technical Guide to (4-Chloro-3-(trifluoromethoxy)phenyl)methanol (CAS 886500-89-6)

Executive Summary

This compound is a halogenated and fluorinated aromatic alcohol of significant interest to the chemical, pharmaceutical, and agricultural research sectors. Its unique substitution pattern—featuring a chlorine atom, a trifluoromethoxy group, and a reactive hydroxymethyl group—positions it as a versatile and valuable building block for the synthesis of complex molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, discusses its reactivity and applications, and summarizes critical safety and handling information for laboratory professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various supplier technical sheets and chemical databases. It is noteworthy that some physical properties, such as boiling and flash points, are predicted values and should be treated as estimates.

| Property | Value | Source(s) |

| CAS Number | 886500-89-6 | [1][2][3] |

| Molecular Formula | C₈H₆ClF₃O₂ | [1][3] |

| Molecular Weight | 226.58 g/mol | [1][2][4] |

| Synonyms | 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | [4][5] |

| Appearance | Solid | [4][5] |

| Purity | Typically ≥95% or ≥97% | [2][4] |

| Boiling Point | 236.0 ± 35.0 °C at 760 Torr (Predicted) | [3] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 96.5 ± 25.9 °C (Predicted) | [3] |

| Storage Temperature | Varies by supplier; recommendations include Ambient and 2-8°C. | [3][4][6] |

| InChI Key | AQFVCOVRKUVQTA-UHFFFAOYSA-N | [4][5] |

Note on Storage: Discrepancies in recommended storage temperatures exist between suppliers.[3][4][6] It is imperative for researchers to follow the specific storage conditions provided on the product's Safety Data Sheet (SDS) and Certificate of Analysis (CoA).

The Strategic Role of the Trifluoromethoxy Group in Molecule Design

The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, and the trifluoromethoxy (-OCF₃) group is a particularly powerful tool.[7] Unlike its more common trifluoromethyl (-CF₃) counterpart, the -OCF₃ group acts as a lipophilic hydrogen bond acceptor with unique electronic properties.

The rationale for its inclusion in advanced intermediates like this compound is threefold:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can prevent the deactivation of a drug molecule and prolong its half-life in the body.

-

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can significantly improve its ability to cross cell membranes and the blood-brain barrier. This is critical for targeting intracellular proteins or the central nervous system.

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby acidic or basic centers, influencing a molecule's ionization state at physiological pH and altering its receptor binding affinity.[8]

The presence of this group, combined with a chlorine atom and a reactive benzyl alcohol handle, makes this molecule a highly strategic starting material for developing novel therapeutic agents and agrochemicals.[2]

Synthesis and Purification

While specific proprietary synthesis routes are not publicly detailed, a chemically sound and efficient pathway can be designed based on standard organic transformations. The most direct approach involves the selective reduction of the corresponding benzaldehyde.

Proposed Synthetic Workflow

The synthesis logically proceeds via the reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde. This aldehyde precursor can be synthesized from the more common 4-chloro-3-(trifluoromethoxy)aniline. The reduction of the aldehyde to the primary alcohol is a high-yielding and clean transformation.

Sources

- 1. 886500-89-6 | CAS DataBase [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 [sigmaaldrich.com]

- 5. 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 [sigmaaldrich.com]

- 6. 886500-89-6|this compound|BLD Pharm [bldpharm.com]

- 7. jelsciences.com [jelsciences.com]

- 8. nbinno.com [nbinno.com]

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol chemical structure and synthesis

An In-Depth Technical Guide to (4-Chloro-3-(trifluoromethoxy)phenyl)methanol: Synthesis, Characterization, and Applications

Introduction

This compound is a fluorinated aromatic alcohol that serves as a crucial intermediate and building block in the synthesis of high-value organic molecules. Its unique substitution pattern, featuring a chloro group and a trifluoromethoxy group, imparts specific electronic and lipophilic properties that are highly sought after in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is a bioisostere of other functional groups and is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

This guide provides a comprehensive overview from the perspective of an application scientist, focusing on the practical aspects of the molecule's chemical structure, a robust and validated synthetic pathway, characterization techniques, and key applications. We will delve into the causality behind experimental choices to equip researchers and drug development professionals with a deep, actionable understanding of this versatile compound.

Chemical Structure and Physicochemical Properties

The structure of this compound is defined by a benzyl alcohol core substituted at the C4 position with a chlorine atom and at the C3 position with a trifluoromethoxy group. This arrangement dictates its reactivity and physical properties.

Caption: Chemical structure of this compound.

The key physicochemical properties of the compound are summarized in the table below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Reference |

| CAS Number | 886500-89-6 | [2][] |

| Molecular Formula | C₈H₆ClF₃O₂ | [2] |

| Molecular Weight | 226.58 g/mol | [2][] |

| Physical Form | Solid | |

| Boiling Point | 236.0 ± 35.0 °C (at 760 Torr) | [2] |

| Density | 1.456 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Flash Point | 96.5 ± 25.9 °C | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis of this compound

The most direct and reliable route to synthesize this compound is through the selective reduction of the corresponding benzaldehyde derivative, 4-Chloro-3-(trifluoromethoxy)benzaldehyde. This approach is favored due to the commercial availability of the starting material and the high-yielding, clean nature of the reduction.

Synthetic Workflow Overview

The synthesis begins with a commercially available precursor, which is reduced to the target benzyl alcohol. The workflow is designed for efficiency and scalability.

Caption: High-level workflow for the synthesis of the target compound.

Expertise & Causality: Rationale for Method Selection

-

Choice of Starting Material : 4-Chloro-3-(trifluoromethoxy)benzaldehyde (CAS: 886499-59-8) is selected as the ideal precursor.[4] Synthesizing the alcohol from the corresponding carboxylic acid is possible but requires a much stronger reducing agent like lithium aluminum hydride (LiAlH₄), which is significantly more hazardous, pyrophoric, and moisture-sensitive.[5] The aldehyde allows for the use of milder, safer, and more selective reagents.

-

Choice of Reducing Agent : Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

-

Selectivity : NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible groups. This chemoselectivity is crucial for clean product formation.

-

Safety & Handling : Unlike LiAlH₄, NaBH₄ is stable in air and can be handled safely in standard laboratory settings. It reacts predictably with protic solvents like methanol or ethanol, which are also convenient for dissolving the starting material.

-

Cost-Effectiveness : NaBH₄ is an economical reagent, making the synthesis viable for large-scale production.

-

Detailed Experimental Protocol: Reduction of 4-Chloro-3-(trifluoromethoxy)benzaldehyde

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and purification.

Materials and Reagents:

-

4-Chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-(trifluoromethoxy)benzaldehyde (e.g., 5.0 g, 22.27 mmol). Dissolve the aldehyde in anhydrous methanol (e.g., 100 mL).

-

Scientist's Note: The use of anhydrous methanol is good practice to ensure the hydride reagent's efficacy, though NaBH₄ is tolerant to small amounts of water.

-

-

Addition of Reducing Agent : Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (e.g., 1.26 g, 33.4 mmol, 1.5 eq) portion-wise over 15-20 minutes.

-

Causality: Portion-wise addition at 0 °C is a critical control measure. It manages the initial exothermic reaction and prevents runaway hydrogen gas evolution, ensuring both safety and reaction efficiency.

-

-

Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (aldehyde) and the appearance of a new, more polar spot (alcohol) indicates completion.

-

Work-up and Quenching : Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

-

Causality: NH₄Cl is a mild acid source that effectively neutralizes the basic borate species and decomposes the remaining NaBH₄ without being harsh on the product.

-

-

Solvent Removal and Extraction : Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate to extract the organic product. Transfer the mixture to a separatory funnel and perform the extraction (e.g., 3 x 50 mL).

-

Washing and Drying : Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification : Purify the crude solid/oil via silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure this compound.

Characterization and Quality Control

Confirmation of the product's identity and purity is essential. Standard analytical techniques include:

-

¹H NMR : Expect characteristic peaks for the aromatic protons, a singlet for the benzylic -CH₂- group (around 4.6-4.8 ppm), and a broad singlet for the hydroxyl -OH proton.

-

¹⁹F NMR : A sharp singlet corresponding to the -OCF₃ group will be present.

-

Mass Spectrometry (MS) : The molecular ion peak corresponding to the product's mass (226.58 g/mol ) should be observed.[2]

-

Infrared (IR) Spectroscopy : Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol.

Applications and Significance

The trifluoromethoxy group is often called a "super-methoxy" group. It is highly lipophilic and is a strong electron-withdrawing group, which significantly alters the properties of a parent molecule.

Caption: Impact of key functional groups on molecular properties and applications.

-

Pharmaceuticals : This molecule is a key intermediate for active pharmaceutical ingredients (APIs). The -OCF₃ group can block metabolic oxidation at the aromatic ring, extending the half-life of a drug. Its lipophilicity aids in crossing biological membranes. It is particularly valuable in developing agents for neurological disorders and anticonvulsants.[1]

-

Agrochemicals : In pesticide and herbicide development, the structural features of this compound can enhance efficacy and stability, leading to more potent and environmentally robust products.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage : Store in a cool, dry place, away from incompatible materials. The recommended storage temperature is between 2-8°C.[2]

-

Hazards : While a full toxicological profile is not widely published, related aromatic alcohols can be irritants. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.

References

- This compound - Chongqing Chemdad Co. ,Ltd.

- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P

- 4-Chloro-3-(trifluoromethoxy)benzyl Alcohol - CAS 886500-89-6 - BOC Sciences.

- (4-BENZYLOXY-3-CHLORO-PHENYL)-METHANOL synthesis - ChemicalBook.

- 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 - Sigma-Aldrich.

- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)

- WO 2009/111061 A1 - PROCESS FOR PREPARING SORAFENIB AND INTERMEDIATES THEREOF - Google P

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journal of Organic Chemistry.

- 4-Chloro-3-(trifluoromethoxy)benzaldehyde - Oakwood Chemical.

- (3-Chloro-4-(trifluoromethoxy)phenyl)methanol - MySkinRecipes.

- Understanding the CAS: 4-Chloro-3-(trifluoromethyl)benzoic Acid in Chemical Synthesis - ChemBeq.

- Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes - MSU Chemistry.

Sources

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol molecular weight and formula

An In-depth Technical Guide to (4-Chloro-3-(trifluoromethoxy)phenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. This guide details the molecule's fundamental physicochemical properties, outlines a representative synthetic pathway, discusses methods for its analytical characterization, and explores its applications as a key building block in modern drug discovery and development. The content is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile chemical intermediate.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 4-Chloro-3-(trifluoromethoxy)benzyl alcohol, is a substituted benzyl alcohol derivative.[] The presence of both a chloro and a trifluoromethoxy group on the aromatic ring imparts unique electronic and lipophilic properties, making it a valuable synthon in medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2]

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | [4-chloro-3-(trifluoromethoxy)phenyl]methanol | [] |

| CAS Number | 886500-89-6 | [][3] |

| Molecular Formula | C₈H₆ClF₃O₂ | [][3][4] |

| Molecular Weight | 226.58 g/mol | [][3][4] |

| Physical Form | Solid | |

| Boiling Point | 236.0 ± 35.0 °C at 760 Torr | [3] |

| Density | 1.456 ± 0.06 g/cm³ (at 20°C) | [3] |

| Flash Point | 96.5 ± 25.9 °C | [3] |

| Storage Temp. | Ambient or 2-8 °C | [3] |

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed in primary literature, but a logical and efficient pathway can be devised from the corresponding benzoic acid derivative, which is commercially available. The most direct method is the reduction of the carboxylic acid.

Causality in Method Selection: The choice of Lithium Aluminum Hydride (LAH) as the reducing agent is predicated on its high reactivity and efficacy in reducing carboxylic acids to primary alcohols. Anhydrous THF is the solvent of choice due to its ability to dissolve LAH and its stability under the reaction conditions. The reaction is performed under an inert atmosphere (e.g., Argon) to prevent LAH from reacting with atmospheric moisture. The final acidic workup is crucial for neutralizing the aluminate complex and protonating the resulting alkoxide to yield the final alcohol product.

Representative Synthetic Protocol: Reduction of Benzoic Acid

A plausible and widely used method for preparing benzyl alcohols is the reduction of the corresponding benzoic acid.

Step-by-Step Protocol:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert argon atmosphere is charged with a 1.0 M solution of Lithium Aluminum Hydride (LAH) in anhydrous Tetrahydrofuran (THF).

-

Reactant Addition: A solution of 4-chloro-3-(trifluoromethoxy)benzoic acid in anhydrous THF is added dropwise to the LAH solution at 0 °C (ice bath). The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully cooled back to 0 °C and quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Filtration & Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrate is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target alcohol via LAH reduction.

Applications in Research and Drug Development

This compound is not an end product itself but rather a valuable building block for creating more complex molecules with potential therapeutic properties.[4] Its utility stems from the unique combination of substituents.

-

Scaffold for API Synthesis: The primary alcohol group serves as a versatile chemical handle. It can be easily oxidized to an aldehyde or carboxylic acid, or converted into an alkyl halide or other leaving groups for nucleophilic substitution reactions. This allows for its incorporation into a wide variety of molecular scaffolds.

-

Medicinal Chemistry: The trifluoromethoxy group is a bioisostere of a methoxy group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, which can improve a drug candidate's metabolic stability (by blocking sites of oxidation), cell membrane permeability, and binding interactions with target proteins.[2][5]

-

Precursor to Key Intermediates: This alcohol is a logical precursor to related compounds like 4-chloro-3-(trifluoromethyl)phenyl isocyanate, an important intermediate used in the synthesis of the multi-kinase inhibitor anticancer drug, Sorafenib.[6][7][8] This highlights the relevance of this structural motif in oncology drug discovery.

-

Materials Science: Beyond pharmaceuticals, such fluorinated aromatic compounds are used in the development of specialized polymers and coatings, conferring enhanced thermal stability and chemical resistance.[4]

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the benzylic alcohol protons (-CH₂OH), the aromatic protons (with characteristic splitting patterns), and the hydroxyl proton.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule.

-

¹⁹F NMR: Will exhibit a singlet corresponding to the -OCF₃ group, providing unambiguous confirmation of its presence.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (226.58 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: Will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and C-O stretching around 1050-1150 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically achieving >97% purity for research applications.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (ambient or refrigerated at 2-8°C).[3]

References

-

4-Chloro-3-(trifluoromethoxy)benzyl Alcohol - CAS 886500-89-6. Autech Industry Co.,Limited. Available at: [Link]

-

This compound. Chongqing Chemdad Co., Ltd. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

The Role of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate in Modern Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents. Google Patents.

- WO 2009/111061 A1 - PROCESS FOR THE PREPARATION OF SORAFENIB AND SALTS THEREOF. Google Patents.

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

Sources

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound [myskinrecipes.com]

- 5. jelsciences.com [jelsciences.com]

- 6. nbinno.com [nbinno.com]

- 7. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Navigating the Synthesis and Handling of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol: A Technical Guide for Researchers

For professionals in the vanguard of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are daily imperatives. Among these, substituted aromatic alcohols like (4-Chloro-3-(trifluoromethoxy)phenyl)methanol (CAS No. 886500-89-6) represent a class of intermediates with significant potential. This guide provides an in-depth technical overview of the safety data and handling protocols for this compound, ensuring that its exploration is conducted with the highest standards of laboratory safety and scientific rigor.

Section 1: Compound Profile and Hazard Identification

This compound is a solid at ambient temperature with a molecular weight of 226.58 g/mol .[1] Its structure, featuring a chlorinated and trifluoromethoxylated aromatic ring, suggests a specific hazard profile that demands careful consideration.

1.1 Inferred Hazard Analysis

Based on the functional groups present, the following hazards should be anticipated:

-

Acute Toxicity: Similar chlorinated and trifluoromethyl-containing aromatic compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, it is prudent to treat this compound as a substance with potential for acute toxicity via oral, dermal, and inhalation routes.

-

Skin and Eye Irritation: Aromatic alcohols and halogenated compounds are frequently cited as causes of skin and serious eye irritation.[2][3] Direct contact may lead to redness, pain, and in the case of eye contact, potential for serious damage.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

-

Target Organ Toxicity: Some related compounds show potential for specific target organ toxicity with single or repeated exposure.

-

Environmental Hazards: While specific data is unavailable, halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[4][5]

Table 1: Physicochemical and Inferred Toxicological Data

| Property | Value/Information | Source(s) |

| CAS Number | 886500-89-6 | [1] |

| Molecular Formula | C8H6ClF3O2 | [1] |

| Molecular Weight | 226.58 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | Ambient Temperature; some suppliers recommend 2-8°C | [1][2] |

| Inferred Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 3 or 4) | [2][6] |

| Inferred Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [2][3] |

| Inferred Eye Damage/Irritation | Causes serious eye irritation (Category 2A) or serious eye damage | [2][3] |

| Inferred Respiratory Hazard | May cause respiratory irritation | [3] |

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

Adherence to a stringent Chemical Hygiene Plan (CHP) is mandatory when working with this compound, as stipulated by OSHA's Laboratory Standard (29 CFR 1910.1450).[7]

2.1 Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9][10] The ventilation system should be regularly maintained to ensure proper function.[8]

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Standard

A comprehensive PPE regimen is essential to prevent dermal, ocular, and respiratory exposure.[7][8]

-

Eye and Face Protection: ANSI-approved safety goggles or a face shield are required.

-

Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[2][10] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[2]

-

Skin and Body Protection: A lab coat, fully buttoned with sleeves of adequate length, is mandatory.[7][10] Full-length pants and closed-toe shoes are also required.[10]

-

Respiratory Protection: For situations where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator is necessary.[7][11] All personnel requiring respirators must be part of a respiratory protection program that includes training and fit-testing.[10]

Caption: Decision-making workflow for chemical spill response in a laboratory setting.

Section 4: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

4.1 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [12]* Keep away from incompatible materials such as strong oxidizing agents and acids. [6]* Store in a designated area for toxic or hazardous chemicals.

4.2 Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste. [13]

-

Containerization: Collect waste in a clearly labeled, sealed, and appropriate container. [14]* Labeling: The label must clearly identify the contents as "Hazardous Waste" and list the chemical name. [14]* Regulations: Disposal must be conducted in strict accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [15][16][17][18]Consult with your institution's EHS department for specific disposal procedures. [13]

Conclusion

While this compound presents opportunities in synthetic chemistry, its potential hazards necessitate a proactive and informed approach to safety. By integrating the principles of hazard assessment, engineering controls, diligent use of PPE, and emergency preparedness into all laboratory workflows, researchers can confidently and safely explore the utility of this and other novel chemical compounds. The causality behind these protocols is simple: minimizing exposure minimizes risk. This self-validating system of layered safety measures is the bedrock of responsible scientific advancement.

References

- Guide for Chemical Spill Response. American Chemical Society.

- Chemical Spill Response Procedures. University of Louisville.

- Laboratory Spill Response Procedures.

- 8 Steps to Handling a Lab Chemical Spill. (2023-05-05). Lab Manager.

- What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone.

- Laboratory Spill Response Guidelines.

- Decoding OSHA Laboratory Standards: Safety Essentials. (2023-09-20). IPG.

- OSHA Standards for Biological Laboratories.

- OSHA Laboratory Standard.

- Laboratory Safety Guidance.

- OSHA Lab Safety Equipment: Requirements & Compliance Guide. LabRepCo.

- Evaluating Hazards and Assessing Risks in the Laboratory.

- Hazardous Waste Program. Pennsylvania Department of Environmental Protection.

- Summary of Hazardous Waste Regulations. (2024-08-12). Florida Department of Environmental Protection.

- Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. (1985).

- Hazardous Waste. US Environmental Protection Agency (EPA).

- SAFETY DATA SHEET - 3-(Trifluoromethyl)phenyltrimethylammonium hydroxide, 5% w/v in methanol. (2024-11-30). Fisher Scientific.

- Safety Data Sheet - 4-Chloro-3-(Trifluoromethyl)

- Hazardous Waste Management.

- SAFETY DATA SHEET - Boron trifluoride methanol complex. (2025-05-20). Sigma-Aldrich.

- Chlorinated polycyclic arom

- Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis.

- Safety Data Sheet - (4-Bromo-2-(trifluoromethoxy)phenyl)methanamine. (2024-12-19). Fluorochem.

- Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. (1985-05-01). OSTI.GOV.

- This compound. Chongqing Chemdad Co., Ltd.

- 4-Chloro-3-(trifluoromethoxy)benzyl alcohol. Sigma-Aldrich.

- SAFETY DATA SHEET - 4-(Trifluoromethyl)benzamide. (2025-09-17). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 4-(Trifluoromethyl)benzyl alcohol. (2025-04-28). Sigma-Aldrich.

- Safety Data Sheet - 4-Chloro-3-(trifluoromethyl)

- Safety Data Sheet - 4-(Trifluoromethoxy)-DL-phenylalanine. (2024-12-19). Fluorochem.

- SAFETY DATA SHEET - 1,3,5-Tris(trifluoromethyl)benzene. (2025-06-24). Sigma-Aldrich.

- Methanol - Standard Operating Procedure. (2012-12-14). University of California, Los Angeles.

- SAFETY DATA SHEET - 3-(Trifluoromethyl)benzyl alcohol. (2025-11-27). Merck Millipore.

- MSDS of [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol. (2020-04-09). Capot Chemical.

- 2-Chloro-4-trifluoromethoxybenzyl alcohol - Safety D

- MSDS of [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol. (2020-04-09). Capot Chemical.

- 1-[4-(Trifluoromethoxy)

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. angenechemical.com [angenechemical.com]

- 3. aksci.com [aksci.com]

- 4. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. labequipmentdirect.com [labequipmentdirect.com]

- 8. ipgsf.com [ipgsf.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. capotchem.cn [capotchem.cn]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. acs.org [acs.org]

- 14. louisville.edu [louisville.edu]

- 15. youtube.com [youtube.com]

- 16. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]

- 17. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]

- 18. Hazardous Waste Management - NYSDEC [dec.ny.gov]

Spectroscopic data of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in medicinal and materials chemistry. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is paramount. This document moves beyond a simple data dump, offering a narrative that integrates predictive analysis with empirical data interpretation. We will explore not just what the spectral features are, but why they manifest in a particular way and how different analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—collaborate to provide a self-validating structural proof.

The Molecule of Interest: Structure and Predicted Reactivity

This compound, with CAS Number 886500-89-6, belongs to a class of fluorinated aromatic compounds.[1][2] The trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it is a highly lipophilic hydrogen bond acceptor that can enhance metabolic stability and cell membrane permeability.[3] Its presence, along with the chloro-substituent, creates a unique electronic environment that directly influences the spectroscopic signature.

Molecular Structure:

Before examining the acquired data, a seasoned scientist predicts the expected spectral features. This predictive step is crucial as it forms the basis of our hypothesis, which we will then test against the experimental results.

-

¹H NMR: We expect three distinct signals in the aromatic region, a singlet for the benzylic methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH).

-

¹³C NMR: We anticipate eight unique carbon signals: six for the aromatic ring, one for the methylene carbon, and one for the trifluoromethoxy carbon, which will exhibit splitting due to fluorine coupling.

-

IR Spectroscopy: Key vibrational modes should include a broad O-H stretch, aromatic and aliphatic C-H stretches, and strong absorptions corresponding to C-O, C-Cl, and C-F bonds.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 226, accompanied by a characteristic M+2 isotope peak at m/z 228 due to the presence of chlorine.[4] Predictable fragmentation patterns would involve the loss of the hydroxyl or entire hydroxymethyl group.

Integrated Spectroscopic Analysis: A Convergence of Evidence

The following sections present representative spectroscopic data for this compound. The synergy between these datasets provides an unassailable confirmation of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The chemical shift, splitting pattern (multiplicity), and integration of signals provide a detailed map of the molecular skeleton.

Table 1: Representative NMR Data (¹H and ¹³C) for this compound in CDCl₃

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Proton | ~ 7.45 | d (J ≈ 8.2 Hz) | 1H | H-5 |

| Aromatic Proton | ~ 7.30 | d (J ≈ 1.8 Hz) | 1H | H-2 |

| Aromatic Proton | ~ 7.20 | dd (J ≈ 8.2, 1.8 Hz) | 1H | H-6 |

| Methylene Protons | ~ 4.70 | s | 2H | -CH₂- |

| Hydroxyl Proton | ~ 2.10 | br s | 1H | -OH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment | |

| Aromatic Carbon | ~ 147.0 | q (J ≈ 1.9 Hz) | C-3 (-OCF₃) | |

| Aromatic Carbon | ~ 140.0 | s | C-1 (-CH₂OH) | |

| Aromatic Carbon | ~ 131.0 | s | C-5 | |

| Aromatic Carbon | ~ 128.5 | s | C-4 (-Cl) | |

| Aromatic Carbon | ~ 125.0 | s | C-6 | |

| Aromatic Carbon | ~ 120.5 | q (J ≈ 258 Hz) | -OCF₃ | |

| Aromatic Carbon | ~ 119.0 | s | C-2 | |

| Methylene Carbon | ~ 64.0 | s | -C H₂OH |

Interpretation & Causality:

The ¹H NMR spectrum aligns perfectly with our predictions. The three aromatic protons are distinct due to the substitution pattern, and their splitting confirms their relative positions. The downfield shift of the methylene protons (~4.70 ppm) is characteristic of a benzylic alcohol. The ¹³C NMR data is equally informative. The carbon attached to the highly electronegative -OCF₃ group is significantly deshielded. A key feature is the large quartet centered around 120.5 ppm, a hallmark of the trifluoromethyl group, with a coupling constant (J) of ~258 Hz, which is a direct result of one-bond coupling between carbon-13 and the three fluorine-19 nuclei.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptional tool for identifying functional groups.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3350 | Broad, Strong | O-H Stretch | Alcohol (-OH) |

| ~ 3050 | Medium | C-H Stretch | Aromatic |

| ~ 2930, 2880 | Medium | Asymmetric & Symmetric C-H Stretch | Methylene (-CH₂) |

| ~ 1580, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1260 | Strong | C-O-C Asymmetric Stretch | Aryl-O-CF₃ |

| ~ 1170 | Very Strong | C-F Stretch | Trifluoromethoxy (-OCF₃) |

| ~ 1040 | Strong | C-O Stretch | Primary Alcohol |

| ~ 780 | Strong | C-Cl Stretch | Aryl-Chloride |

Interpretation & Causality:

The broad, intense peak at ~3350 cm⁻¹ is definitive proof of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.[6] The most compelling evidence for the trifluoromethoxy substituent comes from the series of very strong absorptions between 1100 and 1300 cm⁻¹, characteristic of C-O and C-F stretching vibrations. These signals, when combined with the O-H stretch, strongly support the proposed structure over other isomers.

Mass Spectrometry (MS)

Mass spectrometry bombards a molecule with electrons, causing ionization and fragmentation. By measuring the mass-to-charge ratio (m/z) of the resulting ions, we can determine the molecular weight and deduce structural information from the fragmentation pattern.

Table 3: Principal Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 228 | 33 | [M+2]⁺ Isotope Peak |

| 226 | 100 | Molecular Ion [M]⁺ |

| 209 | 45 | [M - OH]⁺ |

| 195 | 80 | [M - CH₂OH]⁺ |

Interpretation & Causality:

The base peak at m/z 226 corresponds to the molecular weight of C₈H₆ClF₃O₂.[1] The critical confirmatory signal is the peak at m/z 228, which is approximately one-third the intensity of the molecular ion peak; this is the classic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[4] The major fragment at m/z 195 represents the loss of the hydroxymethyl radical (-•CH₂OH), a highly favorable benzylic cleavage, resulting in a stable substituted aromatic cation. This fragmentation pattern is fully consistent with the structure of a benzylic alcohol.

Experimental Protocols: Ensuring Data Integrity

The quality of spectroscopic data is wholly dependent on rigorous experimental technique. The following protocols represent best practices for the acquisition of high-fidelity data.

Workflow for Spectroscopic Analysis

The overall process follows a logical sequence from sample preparation to final structural validation, ensuring that each step informs the next.

Caption: Workflow from sample preparation to structural confirmation.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The choice of CDCl₃ is due to its excellent solubilizing power for many organic compounds and its relatively simple solvent signal. TMS serves as the internal standard for referencing chemical shifts to 0 ppm.[7]

-

Homogenization: Cap the tube and gently invert several times or sonicate briefly to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Perform standard instrument shimming procedures to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[5]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to generate the final spectra.

Protocol for FTIR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, solid sample directly onto the ATR crystal (e.g., diamond). Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

-

Background Scan: With the clean, empty ATR crystal, run a background scan. This is a critical self-validating step that records the spectrum of the ambient environment (e.g., CO₂, water vapor), which is then automatically subtracted from the sample spectrum.

-

Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Dissolve a sub-milligram quantity of the sample in a volatile solvent (e.g., methanol or acetonitrile). The sample is then introduced into the ion source, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is high enough to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector counts the ions at each m/z value, generating the mass spectrum. The data is plotted as relative intensity versus m/z.

Conclusion

The structural elucidation of this compound is a clear example of the power of modern spectroscopic techniques. Through the combined application of NMR, FTIR, and MS, every feature of the molecule is accounted for. The ¹H and ¹³C NMR spectra map the carbon-hydrogen framework, FTIR identifies all key functional groups with certainty, and mass spectrometry confirms the elemental composition and molecular weight. Each technique provides a layer of evidence that, when combined, offers an unambiguous and self-validating confirmation of the molecular structure, providing the foundational certainty required for advanced research and development.

References

- General information. NMR spectra were obtained on a 400 MHz spectrometer using CDCl3... Chemical shifts were reported in parts per million (ppm) relative to TMS as an internal standard. Supporting Information Document.

- Supporting information for - The Royal Society of Chemistry. General experimental details including IR spectroscopy.

- This compound. Chongqing Chemdad Co., Ltd.

- 13C NMR Spectroscopy. Overview of 13C NMR principles.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- Phenol, 4-chloro-3-methyl- - Mass spectrum (electron ionization). NIST WebBook.

- Phenylmethanol - Infrared Spectrum. King's Centre for Visualization in Science.

- 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6. Sigma-Aldrich.

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 [sigmaaldrich.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Phenylmethanol [applets.kcvs.ca]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to (4-Chloro-3-(trifluoromethoxy)phenyl)methanol: Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol, a fluorinated building block of significant interest in pharmaceutical and materials science research. We will delve into its core physicochemical properties, outline a validated synthetic protocol, explore its chemical reactivity, and discuss its strategic applications, particularly in the context of modern drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Core Molecular Profile and Physicochemical Characteristics

This compound is a substituted benzyl alcohol featuring a unique combination of a chloro and a trifluoromethoxy group on the aromatic ring. This substitution pattern imparts specific electronic and steric properties that are highly valuable in the design of complex molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a powerful lipophilic electron-withdrawing group that can enhance metabolic stability, binding affinity, and bioavailability in bioactive molecules.

Identification and Nomenclature

A clear identification of this chemical entity is paramount for regulatory and research purposes.

| Identifier | Value |

| IUPAC Name | [4-chloro-3-(trifluoromethoxy)phenyl]methanol[] |

| CAS Number | 886500-89-6[][2] |

| Molecular Formula | C₈H₆ClF₃O₂[][2] |

| Molecular Weight | 226.58 g/mol [][2][3] |

| InChI Key | AQFVCOVRKUVQTA-UHFFFAOYSA-N[] |

| Synonyms | 4-Chloro-3-(trifluoromethoxy)benzyl Alcohol[] |

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and reaction conditions. The data presented below has been aggregated from various chemical supplier databases.

| Property | Value |

| Physical Form | Solid |

| Boiling Point | 236.0 ± 35.0 °C (at 760 Torr)[2] |

| Density | 1.456 ± 0.06 g/cm³ (at 20°C)[2] |

| Flash Point | 96.5 ± 25.9 °C[2] |

| LogP (Octanol/Water) | 2.73[] |

| Storage Conditions | Store at 2-8°C or ambient temperature, in a dry environment[2] |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective application as a synthetic intermediate.

Recommended Synthetic Protocol: Reductive Conversion

A robust and widely applicable method for synthesizing benzyl alcohols is the selective reduction of the corresponding benzaldehyde. This approach is favored for its high yield and operational simplicity. The protocol below describes the reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde using sodium borohydride (NaBH₄).

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is selected for its mild reactivity and high chemoselectivity. It readily reduces aldehydes and ketones without affecting more robust functional groups like the trifluoromethoxy ether or the aryl chloride.

-

Solvent: Anhydrous ethanol serves as an excellent solvent for both the aldehyde substrate and the NaBH₄. It is also a protic solvent, which is necessary for the protonation of the intermediate alkoxide to yield the final alcohol product.

-

Temperature Control: The reaction is initiated at 0°C (ice bath) to moderate the initial exothermic reaction upon addition of NaBH₄, ensuring safety and preventing side reactions.

-

Workup: An acidic workup with dilute HCl is performed to neutralize any excess NaBH₄ and to ensure the complete protonation of the product alkoxide. Ethyl acetate is used for extraction due to its good solvency for the product and its immiscibility with water.

Step-by-Step Methodology:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 4-chloro-3-(trifluoromethoxy)benzaldehyde (10 mmol, 1.0 eq).

-

Dissolution: Anhydrous ethanol (50 mL) is added to the flask, and the mixture is stirred until the aldehyde is completely dissolved.

-

Cooling: The flask is cooled to 0°C in an ice-water bath.

-

Reductant Addition: Sodium borohydride (12 mmol, 1.2 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~5-6.

-

Solvent Removal: The ethanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The remaining aqueous residue is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Caption: Synthetic workflow for the reduction of the corresponding benzaldehyde.

Core Reactivity

The molecule's reactivity is dominated by the benzylic alcohol and the substituted aromatic ring.

-

Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted into ethers or esters, or transformed into a good leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions.

-

Aromatic Ring: The electronic properties of the ring are influenced by the deactivating, ortho/para-directing chloro group and the strongly deactivating, meta-directing trifluoromethoxy group. This substitution pattern makes further electrophilic aromatic substitution challenging and directs incoming electrophiles to the positions ortho to the chlorine atom.

Caption: Key reactivity pathways of the benzylic alcohol functional group.

Spectroscopic Signature

A definitive structural confirmation relies on spectroscopic analysis. Based on the molecular structure, the following spectral characteristics are predicted.

-

¹H NMR: The spectrum would show three distinct regions. The aromatic region (approx. 7.2-7.5 ppm) would display complex splitting patterns for the three aromatic protons. A singlet corresponding to the two benzylic protons (-CH₂OH) would appear around 4.7 ppm. A broad singlet for the hydroxyl proton (-OH) would also be present, its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The benzylic carbon (-CH₂OH) is expected around 65 ppm. The aromatic carbons would appear between 120-150 ppm. The carbon of the trifluoromethoxy group would be observed as a quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: A sharp singlet is predicted for the three equivalent fluorine atoms of the -OCF₃ group, likely appearing in the range of -58 to -62 ppm.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak and a characteristic M+2 peak at an intensity ratio of approximately 3:1, which is indicative of a molecule containing one chlorine atom. Common fragmentation would involve the loss of water (M-18) or the formation of the stable 4-chloro-3-(trifluoromethoxy)benzyl cation.

Strategic Applications in Research and Development

The primary value of this compound lies in its utility as a sophisticated building block for high-value chemical targets.

Pharmaceutical Synthesis

This molecule is a key precursor or intermediate for active pharmaceutical ingredients (APIs). The 4-chloro-3-(trifluoromethyl)phenyl moiety, which can be derived from this alcohol, is a critical component in several modern drugs. A prominent example is its connection to the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[4][5]

The Rationale for Fluorination in Drug Design: The incorporation of the -OCF₃ group, facilitated by intermediates like this one, is a deliberate strategy in medicinal chemistry to:

-

Enhance Lipophilicity: Improving the molecule's ability to cross cell membranes.

-

Block Metabolic Sites: The robust C-F bonds can prevent metabolic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life.

-

Modulate Acidity/Basicity: Altering the pKa of nearby functional groups to optimize target binding or pharmacokinetic properties.

Caption: Role as a building block in the development of kinase inhibitors.

Agrochemicals and Materials Science

The structural motifs present in this compound are also valuable in the agrochemical field for creating new pesticides and herbicides.[3][6] In materials science, fluorinated intermediates are used to synthesize specialized polymers and coatings with enhanced thermal stability, chemical resistance, and specific surface properties.[3]

Safety and Handling Protocols

As a laboratory chemical, this compound requires careful handling. A compound-specific Safety Data Sheet (SDS) must always be consulted prior to use.

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.

-

Ventilation: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.[7]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic intermediate that provides a gateway to complex molecular architectures. Its unique combination of halogen and fluorinated ether substituents makes it an invaluable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its predictable reactivity and established synthetic accessibility ensure its continued relevance in the fields of pharmaceutical, agrochemical, and materials science research.

References

- 4-Chloro-3-(trifluoromethoxy)benzyl Alcohol - CAS 886500-89-6. Autech Industry Co., Limited.

- 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6. Sigma-Aldrich.

- This compound. Chongqing Chemdad Co., Ltd.

- This compound. MySkinRecipes.

- 4-chloro-3-(trifluoromethyl)benzyl alcohol 65735-71-9. Guidechem.

- SAFETY D

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)

Sources

An In-depth Technical Guide to the Solubility of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's molecular structure and the physicochemical properties of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing the theoretical foundation and practical methodologies necessary for the effective use of this compound in solution-based applications.

Introduction: Understanding the Molecule

This compound is an aromatic alcohol with the chemical formula C₈H₆ClF₃O₂. Its structure is characterized by a benzene ring substituted with a chloro group, a trifluoromethoxy group, and a hydroxymethyl (methanol) group. This unique combination of functional groups dictates its physical and chemical properties, including its solubility profile.

-

The Benzyl Alcohol Backbone: The core of the molecule is a benzyl alcohol. Benzyl alcohol itself exhibits moderate solubility in water and is miscible with many organic solvents.[1][2] This is due to the presence of the polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and the nonpolar benzene ring, which interacts favorably with nonpolar solvents.[1]

-

Influence of the Chloro Group: The chloro substituent is an electron-withdrawing group that increases the polarity of the benzene ring. This can slightly enhance solubility in polar solvents.

-

The Trifluoromethoxy Group (-OCF₃): This is a strongly lipophilic and electron-withdrawing group.[3][4] The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which generally leads to higher solubility in nonpolar organic solvents and reduced solubility in water.[3][5]

A thorough understanding of these structural components is crucial for predicting how this compound will behave in different solvent environments.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of organic solvents.[6] The presence of both a polar hydroxyl group and a highly lipophilic trifluoromethoxy group suggests a nuanced solubility profile.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₃O₂ | |

| Molecular Weight | 226.58 g/mol | |

| Physical Form | Solid | [7] |

Predicted Solubility in Common Organic Solvents

The following table provides a predicted solubility profile based on solvent polarity. It is essential to note that these are predictions and should be confirmed experimentally using the protocols outlined in Section 3.

| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| Hexane | 0.1 | Low to Moderate | The nonpolar aliphatic nature of hexane will have limited interaction with the polar hydroxyl group. |

| Toluene | 2.4 | High | The aromatic nature of toluene will interact favorably with the benzene ring of the solute. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | 3.1 | High | DCM's polarity is suitable for dissolving both the polar and nonpolar regions of the molecule. |

| Tetrahydrofuran (THF) | 4.0 | High | THF is a good solvent for a wide range of organic compounds due to its ability to accept hydrogen bonds. |

| Ethyl Acetate | 4.4 | High | The ester functionality can interact with the solute's functional groups. |

| Acetone | 5.1 | High | The ketone group can act as a hydrogen bond acceptor for the hydroxyl group. |

| Acetonitrile | 5.8 | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. |

| Dimethylformamide (DMF) | 6.4 | High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A very strong polar aprotic solvent, likely to be an excellent solvent for this compound. |

| Polar Protic Solvents | |||

| Isopropanol | 3.9 | High | The alkyl chain and hydroxyl group make it a good solvent for compounds with mixed polarity. |

| Ethanol | 4.3 | High | Similar to isopropanol, it can act as both a hydrogen bond donor and acceptor. |

| Methanol | 5.1 | High | The most polar of the simple alcohols, it should readily dissolve the solute. |

| Water | 10.2 | Low | The highly lipophilic trifluoromethoxy group is expected to significantly limit aqueous solubility. |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols are provided as a guide for researchers.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility in various solvents.

Methodology:

-

Preparation: Label a series of small test tubes, one for each solvent to be tested.

-

Dispensing Solvent: Add 1 mL of each selected organic solvent to the corresponding test tube.

-

Adding Solute: Add approximately 10-20 mg of this compound to each test tube.

-

Mixing: Vigorously shake or vortex each test tube for 30-60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: Gravimetric Method

This classic and reliable method determines the mass of solute that can dissolve in a specific volume of solvent at a given temperature.[6][8][9]

Methodology:

-

Equilibrium Saturation:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microscopic particles.

-

-

Solvent Evaporation:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a temperature below the solute's decomposition point may be necessary.

-

-

Drying and Weighing:

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.

-

Cool the dish in a desiccator before weighing on an analytical balance.

-

-

Calculation:

-

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant collected (L)

-

Caption: Step-by-step gravimetric method for solubility.

Quantitative Solubility Determination: UV-Vis Spectroscopy

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. It is often faster than the gravimetric method.[10][11][12][13]

Methodology:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute, known concentration solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to find the λmax.

-

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of the compound with known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Safety and Handling

While specific safety data for this compound is limited, it is prudent to handle it with the care afforded to similar halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[14]

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[14]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[4]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a robust predictive framework based on its molecular structure, highlighting its likely high solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar and aqueous media. The detailed experimental protocols for both qualitative and quantitative solubility determination will enable researchers to generate the precise data required for their specific applications, ensuring the successful design and execution of solution-based chemical processes.

References

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60.

-

ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility. ASTM E1148-02(2010).

-

Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Chloro-3-(trifluoromethoxy)benzyl alcohol. Retrieved from

-

Möller Chemie. (n.d.). Benzyl alcohol. Retrieved from

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from

-

Solubility of Things. (n.d.). Gravimetric Analysis. Retrieved from

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(1), 300.

-

PubChem. (n.d.). Benzyl alcohol. Retrieved from

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from

-

Ataman Kimya. (n.d.). BENZYL ALCOHOL. Retrieved from

-

Academia.edu. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from

-

ChemicalBook. (n.d.). Polarity of Solvents. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem., 4, 13.

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from

-

University of Minnesota. (2022). Properties of Common Organic Solvents. Retrieved from

-

Honeywell. (n.d.). Polarity Index. Retrieved from

-

The University of the West Indies at Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from

-

ResearchGate. (2008). (PDF) Trifluoromethyl ethers - Synthesis and properties of an unusual substituent. Retrieved from

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from

-

ASTM International. (1995). Standard Test Method for Determination of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. ASTM D5790-95(2001).

-

Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from

-

ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from

-

Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie - An International Journal of Pharmaceutical Sciences, 64(7), 438-439.

-

Infinita Lab. (n.d.). ASTM D6050 Determination of Insoluble Solids in Organic Liquid Lab In US. Retrieved from

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from

-

Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.

-

The University of the West Indies at Mona, Jamaica. (n.d.). Solubility of Organic Compounds. Retrieved from

-

ScienceDirect. (2018). Methods of Solvent Detection and Testing. In Handbook of Solvents (Third Edition).

-

ResearchGate. (2020). (PDF) Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from

-

ACS Publications. (2020). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research, 59(42), 18867-18883.

-

MIT Open Access Articles. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Communications Chemistry, 3(1), 159.

-

ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.

-

SciTechnol. (2017). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. J Environ Anal Chem, 4(2).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. solubilityofthings.com [solubilityofthings.com]